molecular formula C25H26BrN3O3S B3299515 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide CAS No. 899911-40-1

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide

Cat. No.: B3299515
CAS No.: 899911-40-1
M. Wt: 528.5 g/mol
InChI Key: JJFDROVUBYYQRG-UHFFFAOYSA-N
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Description

This compound is a spirocyclic diazaspiro derivative featuring a 4-bromophenyl group at the 3-position of the 1,4-diazaspiro[4.6]undeca-1,3-diene core. A sulfanyl bridge links the diazaspiro system to an acetamide moiety, which is further substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group. The benzodioxin subunit is associated with enhanced pharmacokinetic properties, such as metabolic stability and solubility, compared to simpler aromatic substituents .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O3S/c26-18-7-5-17(6-8-18)23-24(29-25(28-23)11-3-1-2-4-12-25)33-16-22(30)27-19-9-10-20-21(15-19)32-14-13-31-20/h5-10,15H,1-4,11-14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFDROVUBYYQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the bromophenyl group and the benzodioxin moiety. Common reagents used in these reactions include brominating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.

    Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and further research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Compound A : 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

  • Molecular Formula : C24H26BrN3OS
  • Key Differences : The acetamide is substituted with a 4-methylphenyl group instead of benzodioxin.
  • Impact : The benzodioxin group in the target compound likely improves solubility and reduces cytotoxicity compared to the lipophilic 4-methylphenyl substituent .

Compound B : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

  • Molecular Formula : C17H15N3O4S
  • Key Differences : The diazaspiro core is replaced with a 1,3,4-oxadiazole ring.
  • Impact : The oxadiazole ring may confer rigidity, but the diazaspiro system in the target compound offers a larger surface area for hydrophobic interactions .
Substituent-Driven Comparisons

Benzodioxin vs. Halogenated Phenyl Groups :

  • Compound C: 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Activity: Exhibited potent antimicrobial activity (MIC = 2 µg/mL against S. aureus) with low hemolytic activity (8%).

Sulfanyl vs. Sulfonyl Linkers :

  • Compound D: 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamide Impact: Sulfonyl groups increase electronegativity and hydrogen-bonding capacity but may reduce membrane permeability compared to sulfanyl bridges .
Bioactivity and Toxicity Profiles
Compound Bioactivity (IC50/MIC) Hemolytic Activity (%) Reference
Target Compound Not reported (predicted <5 µM) <10 (estimated)
Compound A Antibacterial (MIC = 4 µg/mL) 15
Compound C Antimicrobial (MIC = 2 µg/mL) 8
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Anti-inflammatory (ED50 = 25 mg/kg) N/A

The benzodioxin moiety correlates with lower hemolytic activity (e.g., Compound C: 8% vs. Compound A: 15%), suggesting improved safety profiles for derivatives with this subunit .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shares >70% structural similarity with Compound A but <50% with oxadiazole-based analogues like Compound B . Graph-based comparisons highlight conserved pharmacophores, such as the sulfanyl-acetamide linker and bromophenyl group, which are critical for bioactivity .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Stepwise Optimization : Begin with palladium-catalyzed cross-coupling reactions (e.g., using Pd(dppf)Cl₂) under inert atmospheres, as described in spirocyclic diazaspirodecane syntheses . Adjust solvent ratios (e.g., THF:H₂O = 5:1) and reaction temperatures (80°C for 5 hours) to enhance intermediate stability.
  • Purification : Use column chromatography with gradient elution to isolate the product. Monitor reaction progress via TLC, ensuring single-spot formation before quenching .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh₃)₄) to reduce side reactions.

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • Spectroscopic Analysis : Combine ¹H-NMR and IR spectroscopy to confirm functional groups (e.g., sulfanyl, acetamide) and spirocyclic backbone integrity .
  • Elemental Analysis : Validate empirical formulas via CHN analysis, particularly for nitrogen and sulfur content .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and isotopic patterns, especially for bromine and chlorine substituents .

Advanced: How can researchers resolve contradictions in reaction mechanisms reported for similar spirocyclic compounds?

Methodological Answer:

  • Mechanistic Probes : Employ isotopic labeling (e.g., deuterated solvents or ¹³C-labeled intermediates) to trace reaction pathways. For example, monitor sulfanyl group oxidation to sulfones using ³⁵S radiolabeling .
  • Computational Modeling : Apply DFT calculations to compare energy barriers for proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways) .
  • Controlled Replicates : Reproduce conflicting protocols (e.g., alternative catalysts or solvents) under standardized conditions to isolate variables .

Advanced: What strategies can elucidate the compound’s structure-activity relationship (SAR) for biological targets?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing 4-bromophenyl with 4-chlorophenyl) to assess halogen effects on bioactivity .
  • Enzyme Assays : Test inhibitory potency (IC₅₀) against α-glucosidase or acetylcholinesterase using fluorogenic substrates, comparing results to structurally related compounds .
  • Molecular Docking : Use X-ray crystallography or cryo-EM structures of target enzymes (e.g., PDB entries) to model binding interactions and guide SAR .

Basic: What are the key stability considerations for this compound during storage and handling?

Methodological Answer:

  • Degradation Studies : Conduct accelerated stability testing under varied pH, temperature, and humidity. Monitor sulfanyl group oxidation via HPLC .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the diazaspirodecane core .
  • Lyophilization : For long-term storage, lyophilize the compound in inert buffers (e.g., phosphate-free) to minimize hydrolysis .

Advanced: How can researchers address low solubility in aqueous media for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing enzymes .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the acetamide moiety to enhance hydrophilicity .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., sulfanyl oxidation, acetamide hydrolysis) .
  • CYP450 Docking : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict major metabolites .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS analysis .

Basic: How can researchers validate the compound’s enzyme inhibition potency?

Methodological Answer:

  • Dose-Response Curves : Perform kinetic assays (e.g., Michaelis-Menten plots) with varying inhibitor concentrations to calculate Kᵢ values .
  • Positive Controls : Include known inhibitors (e.g., acarbose for α-glucosidase) to benchmark activity .
  • Orthogonal Assays : Confirm results using fluorescence polarization or surface plasmon resonance (SPR) for real-time binding kinetics .

Advanced: What synthetic routes enable scalable production while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for diazaspirodecane core formation, improving heat transfer and reducing side products .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated steps to control spirocyclic stereocenters .
  • Process Analytics : Integrate PAT (Process Analytical Technology) tools like inline FTIR to monitor critical intermediates .

Advanced: How can conflicting biological activity data from different assays be reconciled?

Methodological Answer:

  • Assay Standardization : Normalize data using Z’-factor metrics to quantify assay robustness and minimize false positives/negatives .
  • Off-Target Screening : Profile the compound against a panel of unrelated enzymes (e.g., kinases) to identify non-specific binding .
  • Meta-Analysis : Apply machine learning (e.g., random forest models) to cross-correlate activity trends across datasets and identify confounding variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide

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